

Vaborbactam: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vaborbactam	
Cat. No.:	B8068821	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaborbactam is a potent, first-in-class, cyclic boronic acid β -lactamase inhibitor developed to combat the growing threat of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2] Unlike traditional β -lactam-based inhibitors, **vaborbactam**'s unique boronic acid pharmacophore allows for a distinct mechanism of action, effectively neutralizing key serine β -lactamases and restoring the activity of partner antibiotics, most notably the carbapenem meropenem. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **vaborbactam**, supplemented with detailed experimental protocols relevant to its characterization and evaluation.

Chemical Structure and Physicochemical Properties

Vaborbactam, with the IUPAC name {(3R,6S)-2-Hydroxy-3-[2-(thiophen-2-yl)acetamido]-1,2-oxaborinan-6-yl}acetic acid, is a synthetic, non-β-lactam compound.[3] Its structure is characterized by a cyclic boronate ester core, a feature critical to its inhibitory activity.

Molecular Formula: C₁₂H₁₆BNO₅S[3]

Molecular Weight: 297.14 g/mol [3]

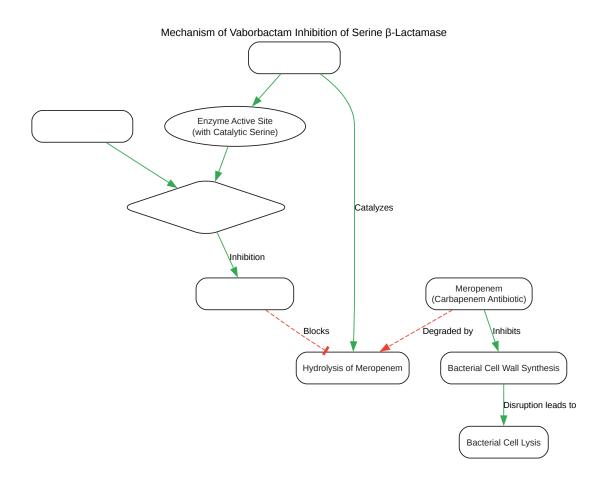


Property	Value	Reference
Appearance	White to light yellow sterile powder	[4]
Solubility	Soluble in aqueous solutions. Formulated for intravenous administration.	[5]
Storage and Stability	Unopened vials should be stored at 20°C to 25°C (68°F to 77°F). Reconstituted and diluted solutions are stable for up to 4 hours at room temperature and up to 22 hours when refrigerated at 2°C to 8°C.	[6]

Mechanism of Action

Vaborbactam is a reversible covalent inhibitor of serine β -lactamases, with particularly high affinity for Ambler class A and class C enzymes, including the clinically significant KPC enzymes.[2][3] The mechanism of inhibition involves the boron atom of **vaborbactam** forming a stable, covalent bond with the catalytic serine residue in the active site of the β -lactamase.[7] This interaction mimics the tetrahedral transition state of β -lactam hydrolysis, effectively trapping the enzyme in an inactive state.[1] This reversible covalent inhibition is characterized by a slow off-rate, particularly for KPC enzymes, leading to sustained inactivation of the β -lactamase and protection of the partner β -lactam antibiotic from degradation.[2] **Vaborbactam** does not possess intrinsic antibacterial activity.[2]





Click to download full resolution via product page

Vaborbactam's mechanism of action.

Quantitative Data: In Vitro Efficacy



The inhibitory potency of **vaborbactam** has been quantified against a range of β -lactamases. The following tables summarize key in vitro parameters.

Table 1: Inhibition Constants (K_i) of **Vaborbactam** against Various β-Lactamases

β-Lactamase	Ambler Class	Kı (nM)	Reference
KPC-2	Α	69	[1]
KPC-2	Α	56 ± 15	[2]
KPC-3	А	50 ± 16	[2]
CTX-M-15	Α	< KPC-2	[1]
SHV-12	А	< KPC-2	[1]
SME-2	А	42 ± 5	[2]
BKC-1	Α	18 ± 2	[2]
FRI-1	Α	170 ± 60	[2]
AmpC	С	-	[2]
OXA-23	D	66,000 ± 11,000	[2]
OXA-48	D	14,000 ± 5,000	[2]

Table 2: IC50 Values of Vaborbactam against Human Serine Hydrolases

Enzyme	IC ₅₀ (μM)	Reference
Human Serine Hydrolases	>> 1000	[1]

Table 3: Meropenem/Vaborbactam MIC Values against KPC-producing Enterobacteriaceae



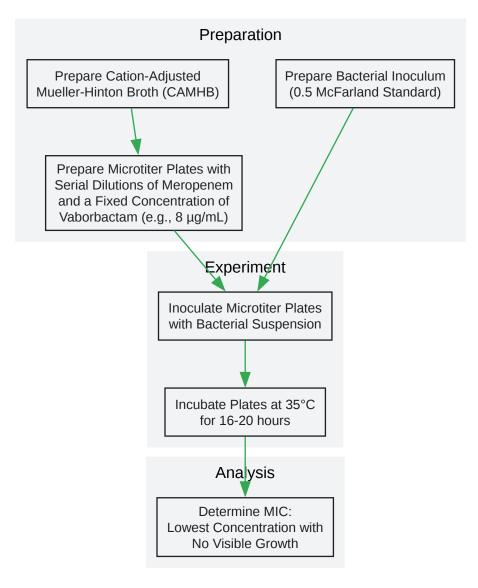
Organism	Meropenem MIC₅₀ (μg/mL)	Meropenem /Vaborbacta m MIC50 (μg/mL)	Meropenem MIC ₉₀ (μg/mL)	Meropenem /Vaborbacta m MIC ₉₀ (μg/mL)	Reference
KPC-positive Enterobacteri aceae (n=991)	32	0.06	>32	1	
K. pneumoniae (KPC- positive)	>32	0.12	>32	1	-

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of meropenem in combination with a fixed concentration of **vaborbactam**, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines.



Workflow for MIC Determination



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Vaborbactam Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Vaborbactam | C12H16BNO5S | CID 56649692 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. vabomere.com [vabomere.com]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Vaborbactam: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068821#chemical-structure-and-properties-of-vaborbactam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com